![molecular formula C10H6N2O4S B1607925 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione CAS No. 34301-40-1](/img/structure/B1607925.png)
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione
Vue d'ensemble
Description
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a chemical compound with the formula C₁₀H₆N₂O₄S . It is a compound of interest in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione consists of a thiazolane ring attached to a nitrophenyl group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione are not available, similar compounds have been used in various reactions. For example, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a compound with a melting point of 266-268°C . More detailed physical and chemical properties would require further experimental analysis.Applications De Recherche Scientifique
Pharmaceutical Research Anti-tuberculosis Agents
The structural similarity of “5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione” to certain 1,3-diphenylprop-2-ene-1-one derivatives suggests potential applications in pharmaceutical research, particularly as anti-tuberculosis agents. Studies have shown that certain descriptors are important contributors to the anti-tuberculosis activity of related compounds .
Plant Biology Hormone Production and Regulation
Indole derivatives, which share a common aromatic structure with our compound of interest, are known for their role in plant hormone production and regulation. Specifically, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . This indicates possible research applications in understanding plant growth and development processes.
Analytical Chemistry Chromatography and Mass Spectrometry
“5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione” may be used in analytical chemistry applications such as chromatography or mass spectrometry. These techniques require specific compounds for measuring apparatus or sample manipulation during analysis .
Cancer Research Cytotoxic Agents
There is ongoing research into novel cytotoxic agents for cancer treatment. Compounds similar to “5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione” have been designed and synthesized with potential cytotoxic properties, indicating a possible application in designing new cancer therapies .
Safety and Hazards
Orientations Futures
While specific future directions for 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione are not available, similar compounds have shown potential in various fields. For instance, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione and similar compounds could also have potential applications in various fields.
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that the nitrophenyl group can undergo reduction reactions , which could potentially lead to changes in the target cells.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 25023 suggests that it may have suitable properties for bioavailability.
Result of Action
Similar compounds have demonstrated antimicrobial, anti-diabetic, and antioxidant activities , suggesting that this compound may have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
Propriétés
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWADLBIRAWMTCN-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)



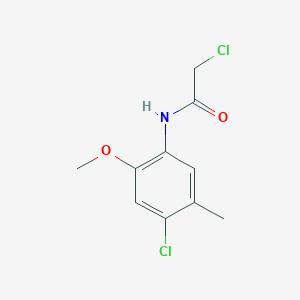
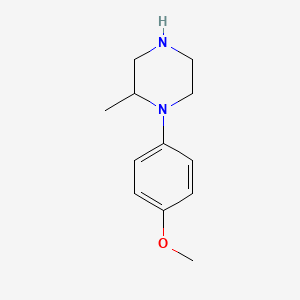
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1607855.png)
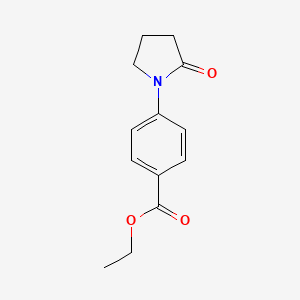
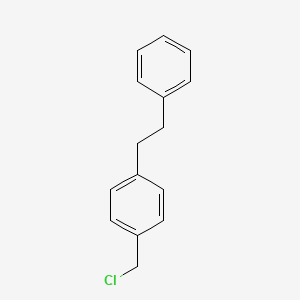
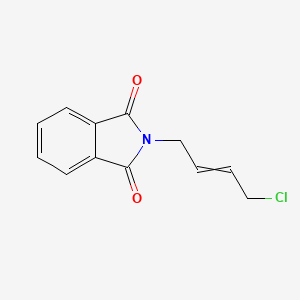
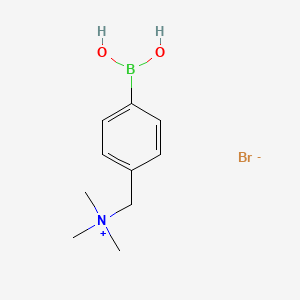
![3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole](/img/structure/B1607861.png)
